molecular formula C11H9BrN4O2S2 B2463764 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide CAS No. 868974-50-9

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide

Cat. No.: B2463764
CAS No.: 868974-50-9
M. Wt: 373.24
InChI Key: HDJCFMMQXBZERL-UHFFFAOYSA-N
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Description

“N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide” is a chemical compound with the molecular formula C9H14N4O2S2 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, NMR spectroscopy can provide information about the compound’s molecular structure . Unfortunately, specific physical and chemical properties for this compound were not found in the sources.

Scientific Research Applications

  • Cancer Research Applications:

    • A study by Yushyn et al. (2022) discussed the synthesis of a similar molecule with 1,3,4-thiadiazole and pyrazoline moieties, focusing on its potential anticancer properties. The compound was synthesized using a cost-effective approach and showed promising results in anticancer activity screening (Yushyn, Holota, & Lesyk, 2022).
  • Photodynamic Therapy for Cancer:

    • Pişkin et al. (2020) reported on the synthesis of a new zinc phthalocyanine substituted with 1,3,4-thiadiazole derivative groups. This compound exhibited high singlet oxygen quantum yield, making it potentially useful as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Antidepressant and Anxiolytic Properties:

  • Anti-Inflammatory and Analgesic Agents:

    • Sainy et al. (2009) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, some of which demonstrated significant anti-inflammatory and analgesic activity without gastrointestinal side effects, a common issue with many anti-inflammatory agents (Sainy, Mishra, Sharma, & Chaturvedi, 2009).
  • Antitubercular Agents:

    • Karabanovich et al. (2016) reported on 1,3,4-thiadiazoles as a new class of antituberculosis agents. These compounds showed outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and exhibited low in vitro toxicities (Karabanovich et al., 2016).
  • Antimicrobial and Antifungal Activities:

    • Hussain et al. (2008) and Ameen & Qasir (2017) synthesized derivatives of 1,3,4-thiadiazole that showed significant antimicrobial and antifungal activities. These compounds were effective against various bacteria and fungi, including Staphylococcus aureus and Candida albicans (Hussain, Sharma, & Amir, 2008); (Ameen & Qasir, 2017).
  • Potential as Glutaminase Inhibitors:

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Given the diverse biological activities of similar compounds, there may be potential for this compound in therapeutic applications .

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4O2S2/c12-7-3-1-2-6(4-7)9(18)14-10-15-16-11(20-10)19-5-8(13)17/h1-4H,5H2,(H2,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJCFMMQXBZERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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